Tetracos-17-en-aldehyde
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Overview
Description
. This compound is characterized by its unique structure, which includes a double bond at the 17th position of the tetracosane chain. It is a naturally occurring compound found in certain marine organisms, such as sponges .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracos-17-en-aldehyde can be synthesized through various methods, including the ozonolysis of alkenes and the oxidation of primary alcohols . One common synthetic route involves the ozonolysis of a suitable alkene precursor, followed by reductive workup to yield the desired aldehyde. Another method involves the oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale ozonolysis processes or the use of catalytic oxidation techniques. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Tetracos-17-en-aldehyde undergoes several types of chemical reactions, including:
Addition Reactions: Nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds can form secondary or tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Addition Reactions: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products Formed:
Oxidation: Tetracos-17-enoic acid.
Reduction: Tetracos-17-en-1-ol.
Addition Reactions: Various secondary or tertiary alcohols depending on the nucleophile used.
Scientific Research Applications
Tetracos-17-en-aldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tetracos-17-en-aldehyde involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of cellular signaling pathways and the inhibition of microbial growth . The aldehyde group can react with nucleophiles in proteins and other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Tetracos-17-en-aldehyde can be compared with other long-chain unsaturated aldehydes, such as:
- Docos-13-en-aldehyde (C22H42O)
- Hexacos-19-en-aldehyde (C26H50O)
- Octacos-21-en-aldehyde (C28H54O)
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Its presence in certain marine organisms and its role in their defense mechanisms further highlight its uniqueness .
Properties
IUPAC Name |
(E)-tetracos-17-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h7-8,24H,2-6,9-23H2,1H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJHUYFFQFPQMY-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103424-62-0 |
Source
|
Record name | 17-Tetracosenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103424620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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